Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
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Overview
Description
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound with the molecular formula C14H17N3O2 It is a derivative of benzo[d][1,2,3]triazole, a heterocyclic compound known for its diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the reaction of 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .
Comparison with Similar Compounds
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate can be compared with other similar compounds, such as:
1H-benzo[d][1,2,3]triazole-5-carboxylic acid: Lacks the ethyl ester and cyclopentyl groups, resulting in different chemical properties and applications.
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate:
Cyclopentyl benzo[d][1,2,3]triazole derivatives: Other derivatives with different substituents on the benzo[d][1,2,3]triazole ring, each with unique properties and applications.
This compound stands out due to its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-cyclopentylbenzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZZBYBHMSJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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